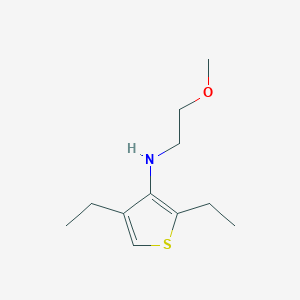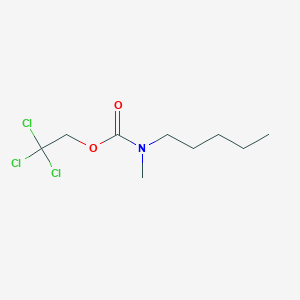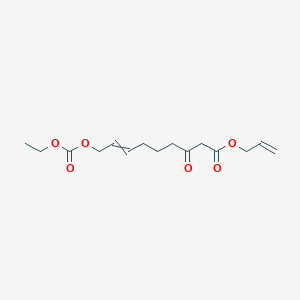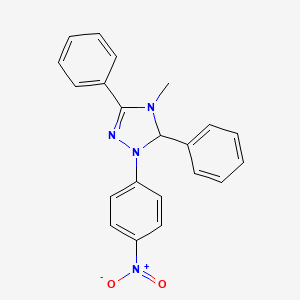![molecular formula C17H22N4O2 B14389708 N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea CAS No. 87653-40-5](/img/structure/B14389708.png)
N-Methyl-N'-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridazinone core, which is a six-membered ring containing nitrogen atoms, and is substituted with a phenyl group and a pentyl chain linked to a urea moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where the pyridazinone is treated with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Pentyl Chain Introduction: The pentyl chain can be attached through a nucleophilic substitution reaction, where an appropriate alkyl halide reacts with the pyridazinone derivative.
Urea Formation: The final step involves the reaction of the substituted pyridazinone with methyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
科学研究应用
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved.
相似化合物的比较
Similar Compounds
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea: Similar structure with a shorter alkyl chain.
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea: Similar structure with a longer alkyl chain.
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea: Similar structure with an even shorter alkyl chain.
Uniqueness
N-Methyl-N’-[5-(6-oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea is unique due to its specific alkyl chain length, which can influence its chemical reactivity and interaction with biological targets. The presence of the phenyl group and the pyridazinone core also contributes to its distinct properties compared to other similar compounds.
属性
CAS 编号 |
87653-40-5 |
|---|---|
分子式 |
C17H22N4O2 |
分子量 |
314.4 g/mol |
IUPAC 名称 |
1-methyl-3-[5-(6-oxo-3-phenylpyridazin-1-yl)pentyl]urea |
InChI |
InChI=1S/C17H22N4O2/c1-18-17(23)19-12-6-3-7-13-21-16(22)11-10-15(20-21)14-8-4-2-5-9-14/h2,4-5,8-11H,3,6-7,12-13H2,1H3,(H2,18,19,23) |
InChI 键 |
SNHUUEGHSAQBGS-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)NCCCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-ylidene)hex-4-en-3-one](/img/structure/B14389651.png)



![2-[(Heptadecyloxy)methyl]hexan-1-OL](/img/structure/B14389674.png)
![2,2'-[(2-Hydroxyethyl)azanediyl]di(propane-1,3-diol)](/img/structure/B14389675.png)

![[2-(2-Methylprop-1-en-1-ylidene)cyclopropyl]methanol](/img/structure/B14389687.png)


![Dimethyl[(propan-2-yl)oxy]silanol](/img/structure/B14389692.png)

